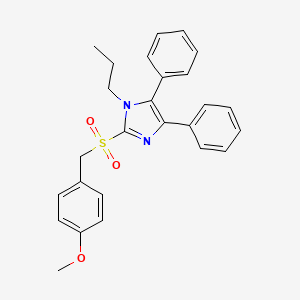

![molecular formula C20H21N3O2 B2927655 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide CAS No. 946382-08-7](/img/structure/B2927655.png)

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

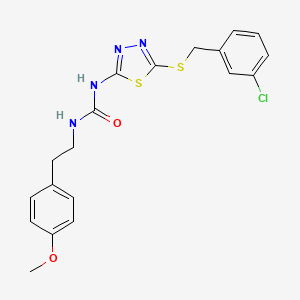

The compound “N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It has a molecular formula of C15H13N3O2S and an average mass of 299.348 Da .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including the compound , involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . An operationally simple reaction has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) under mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with 2,9-dimethyl groups and a 4-phenylbutanamide group .科学的研究の応用

Synthesis and Biological Activity

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide and its derivatives have been studied for their synthesis methods and potential biological activities. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics has been explored through microwave irradiative cyclocondensation, revealing their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This suggests a broader scope for chemical synthesis and application in addressing biological challenges.

Spectroscopic and Molecular Structure Investigations

The compound's structure and its derivatives have been a subject of interest, leading to comprehensive studies on their hydrogen-bond effects, spectroscopic features, and molecular structures through experimental and quantum chemical calculations. For example, Mansour and Ghani (2013) investigated the structural and vibrational frequencies of related pyrimidine derivatives, shedding light on their stability, electronic structures, and potential for biological activity (Mansour & Ghani, 2013).

Antimicrobial and Anticancer Properties

Research has delved into the antimicrobial and anticancer properties of these compounds. Narayana et al. (2009) synthesized 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, demonstrating their significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Narayana, Rao & Rao, 2009). Additionally, Abdellatif et al. (2014) explored new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, highlighting compounds with potent inhibitory action against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Supramolecular Chemistry

The compound's role in supramolecular chemistry, particularly in dimerization processes via hydrogen bonding, offers intriguing insights into its potential applications in material science and nanotechnology. Beijer et al. (1998) discussed the dimerization of ureidopyrimidones, showcasing the high dimerization constants and potential for creating supramolecular structures (Beijer et al., 1998).

Antifungal Effects

The antifungal efficacy of derivatives containing this compound against significant types of fungi has been examined, indicating the possibility of developing new antifungal agents (Jafar et al., 2017). This research highlights the compound's versatility and potential in creating novel therapeutic agents.

作用機序

While the specific mechanism of action for this compound is not mentioned in the available resources, related 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been evaluated for their in vitro anti-HIV-1 activity . Molecular docking studies have shown that these compounds bind into the active site of PFV integrase (IN), where the keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

特性

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-8-7-13-23-19(14)21-15(2)18(20(23)25)22-17(24)12-6-11-16-9-4-3-5-10-16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOXWMUHKDIPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)

![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)

![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)

![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)

![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)